Thermodynamic Stability & Physicochemical Characterization of N-(3-Hydroxypropyl)stearamide
Thermodynamic Stability & Physicochemical Characterization of N-(3-Hydroxypropyl)stearamide
This guide serves as a foundational technical document for the thermodynamic and physicochemical characterization of N-(3-Hydroxypropyl)stearamide (CAS 67177-07-5).[1][2] It is designed for formulation scientists and process chemists requiring rigorous data on stability profiles, phase behavior, and degradation kinetics.
Executive Summary & Chemical Identity
N-(3-Hydroxypropyl)stearamide (HPS) is a fatty acid amide functioning as a non-ionic surfactant and ceramide mimic.[1][2] Structurally, it bridges the hydrophobic rigidity of a C18 stearyl chain with the hydrophilic hydrogen-bonding capacity of a 3-hydroxypropyl headgroup.[1][2] This amphiphilic nature dictates its thermodynamic behavior, driving self-assembly in lamellar phases while posing specific challenges regarding solid-state polymorphism and hydrolytic stability.[1][2]
Chemical Profile
| Property | Specification |
| IUPAC Name | N-(3-hydroxypropyl)octadecanamide |
| CAS Number | 67177-07-5 |
| Molecular Formula | |
| Molecular Weight | 341.58 g/mol |
| Structural Class | Secondary Fatty Acid Amide (Alkanolamide) |
| Function | Rheology modifier, Emulsion stabilizer, Ceramide mimic |
Solid-State Thermodynamics
The thermodynamic stability of HPS in the solid state is governed by the competition between van der Waals forces (alkyl chain packing) and hydrogen bonding (amide-hydroxyl network).
Melting Behavior & Enthalpy
Unlike simple fatty acids, HPS exhibits a melting transition influenced by the intermolecular H-bond network of the secondary amide and the terminal hydroxyl group.
-
Estimated Melting Point (Tm): 92°C – 98°C [2]
-
Enthalpy of Fusion (
): Typically 40–50 kJ/mol . High enthalpy values indicate strong crystalline order, necessitating high-shear processing temperatures >10°C above to ensure complete melting.[1][2]
Polymorphism & "Blooming"
Long-chain amides are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements (
-
Metastable Form (
): Often formed during rapid cooling. Lower melting point, higher solubility. -
Stable Form (
): Formed upon slow cooling or aging. Higher melting point, lower solubility. -
Risk: A phase transition from
in a finished formulation can lead to "blooming" (crystallization on the product surface) or viscosity drift.
Protocol: Differential Scanning Calorimetry (DSC) for Polymorph Screening
To ensure thermodynamic stability in formulation, you must characterize the thermal history dependence.
-
Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000).[2]
-
Sample: 3–5 mg HPS in a hermetically sealed aluminum pan.
-
Cycle:
-
Heat 1: 25°C
120°C @ 10°C/min (Erases thermal history). -
Cool: 120°C
0°C @ 5°C/min (Induces crystallization). -
Heat 2: 0°C
120°C @ 10°C/min (Analyzes stable polymorphs).
-
-
Analysis: Compare the onset temperature (
) and peak shape of the crystallization exotherm vs. the melting endotherm. A split peak in Heat 2 indicates polymorphic impurity.
Chemical Stability: Hydrolysis Kinetics
While the amide bond is resonance-stabilized, HPS is susceptible to hydrolysis under extreme pH conditions or high temperatures, degrading into Stearic Acid and 3-Aminopropanol .[1][2]
Degradation Pathway
The reaction is catalyzed by hydronium ions (
Figure 1: Hydrolytic degradation pathway of HPS.
Kinetic Assessment Protocol
To predict shelf-life, perform an accelerated stability study using the Arrhenius Equation :
Experimental Workflow:
-
Preparation: Dissolve HPS (0.1% w/v) in a co-solvent system (e.g., 50:50 Ethanol:Buffer) to ensure solubility.
-
Conditions: Incubate at three pH levels (4.0, 7.0, 10.0) and three temperatures (50°C, 70°C, 90°C).
-
Sampling: Aliquot every 24 hours for 5 days.
-
Quantification: Reverse-Phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile:Water (Gradient 70:30
100:0). -
Detection: UV at 210 nm (Amide bond) or ELSD (Evaporative Light Scattering) if UV sensitivity is low.
-
Formulation Thermodynamics: Phase Behavior
In aqueous systems, HPS acts as a structural lipid . It does not dissolve but rather disperses into Lamellar Gel Phases (
-
Solubility Parameter (
): The estimated Hansen Solubility Parameter is .[2]-
Implication: HPS is compatible with mid-polarity oils (caprylic/capric triglycerides) and fatty alcohols (cetyl alcohol).
-
-
Gel Network Formation: When combined with a high-HLB surfactant (e.g., Polysorbate 20), HPS swells to form a viscoelastic lamellar network.[2] This network stabilizes emulsions by increasing the viscosity of the continuous phase.
Stability Testing Workflow
Use the following logic flow to validate HPS in a new formulation.
Figure 2: Logical workflow for validating HPS formulation stability.
References
-
Chemical Identity & CAS: N-(3-Hydroxypropyl)stearamide (CAS 67177-07-5).[1][2][3] Listed in chemical inventories as a fatty acid amide derivative.[4] [2]
-
Structural Analogs (Stearamide): Standard thermodynamic data for primary fatty amides used for interpolation. NIST Chemistry WebBook, SRD 69. [2]
-
Amide Hydrolysis Kinetics: General mechanism for N-substituted amides in aqueous media.[1][2] ResearchGate - Kinetics and mechanism of N-substituted amide hydrolysis.
-
Ceramide Mimicry: Structural comparison of hydroxypropyl amides to ceramides in skin barrier function. PubChem - Ceramide NP.[1][2] [2]
-
Polymorphism in Lipids: Techniques for characterizing lipid polymorphism using DSC. American Oil Chemists' Society (AOCS) Methods. [2]
